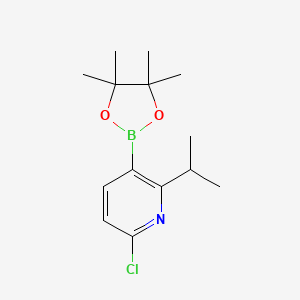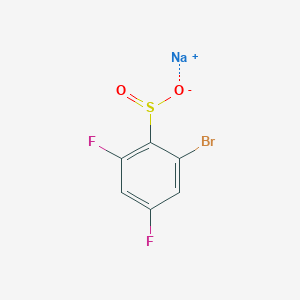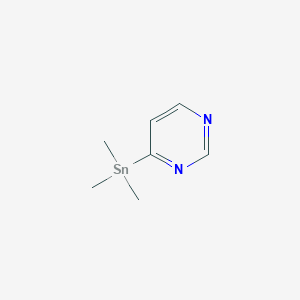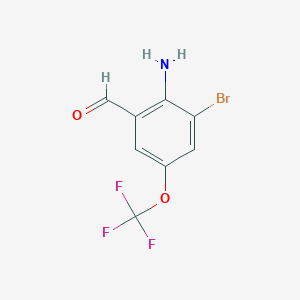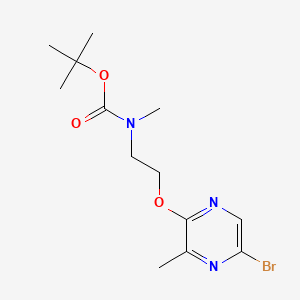
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is an organic compound with a complex structure It contains a tert-butyl group, a bromo-substituted pyrazine ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate typically involves multiple steps:
Etherification: The formation of an ether bond between the pyrazine ring and the ethyl group.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-((5-bromo-3-(methylsulfonamido)pyridin-2-yl)oxy)ethyl)(isopropyl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may contain pyridine or pyrimidine rings.
Propriétés
Formule moléculaire |
C13H20BrN3O3 |
|---|---|
Poids moléculaire |
346.22 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-bromo-3-methylpyrazin-2-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20BrN3O3/c1-9-11(15-8-10(14)16-9)19-7-6-17(5)12(18)20-13(2,3)4/h8H,6-7H2,1-5H3 |
Clé InChI |
BKLXLUDHOGQOHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1OCCN(C)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



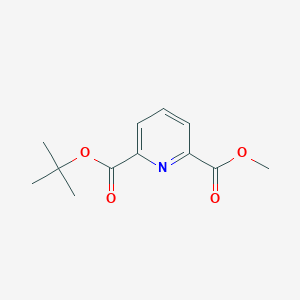

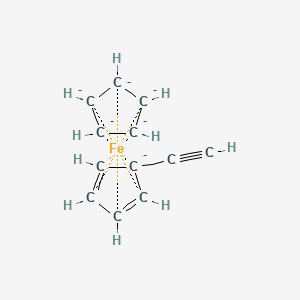
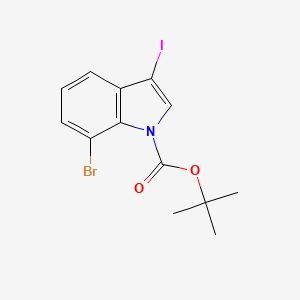

![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)


